3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-methyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-3-4-12-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
GRIQKZVXNLWHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Introduction of the Propylthio Group
The propylthio substituent is introduced via nucleophilic substitution or thiolation reactions on the cyclobutane ring or its derivatives. While direct data on this compound synthesis is scarce, analogous methods from sulfur-substituted cyclopropane and cyclobutane derivatives provide guidance:
S-Alkylation of Thiol Precursors:
Starting from 3-methyl-1-thiolcyclobutane-1-carboxylic acid or its protected derivatives, alkylation with propyl halides (e.g., propyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate in polar aprotic solvents) yields the propylthio-substituted product.Thio-Michael Addition:
Another approach involves Michael addition of propanethiol to an α,β-unsaturated cyclobutane carboxylic acid derivative, followed by reduction or further functional group manipulation.
These methods are supported by literature on sulfur-substituted cyclopropane carboxylic acids, such as the process described in US patent US4367344A, where S-alkylation of methionine derivatives with fluorosulphonic acid methyl ester followed by cyclization yields sulfur-substituted cyclopropane carboxylic acids. Although the reagents differ, the mechanistic principles apply to cyclobutane analogs.
Methyl Group Introduction
The methyl substituent at the 3-position of the cyclobutane ring is generally introduced through:
Use of Substituted Malonate Esters:
Employing methyl-substituted malonate esters during the cyclization step allows incorporation of the methyl group directly into the ring system.Alkylation Post-Cyclization:
Alternatively, methylation of the cyclobutane ring at the 3-position via enolate chemistry using methyl iodide or methyl triflate under strong base conditions can be performed.
Summary of a Representative Synthetic Route
Based on the above analyses, a representative synthetic route to this compound is as follows:
Synthesis of 3-methyl-3-oxo-cyclobutane-1-carboxylic acid via cyclization of 2,2-dichloromethyl-1,3-dioxolane with methyl malonate ester and subsequent hydrolysis under acidic conditions.
Reduction of the keto group to a hydroxyl or direct substitution to enable thiolation.
Introduction of the propylthio group by S-alkylation of a thiol intermediate or via nucleophilic substitution on a suitable leaving group precursor.
Purification and characterization of the final this compound by crystallization, chromatography, and spectroscopic methods.
Data Tables and Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of dioxolane (II) | 3-Dichloroacetone, ethylene glycol, p-TsOH | 100 °C | 6 h | 85-90 | Water removal by azeotropic distillation |
| Cyclization with malonate | Malonate ester, acid catalyst (HCl 20%) | 100 °C | 45-55 h | 49-73 | Stirring, reflux, extraction with ether |
| Hydrolysis | Strong acid hydrolysis (HCl) | 100 °C | 45-55 h | 49-73 | Isolate solid by cooling and filtration |
| S-Alkylation (Propylthio) | Propyl halide, base (e.g., NaH, K2CO3), solvent | RT to reflux | Several h | 60-80* | Conditions vary, yields depend on substrate |
*Estimated yields based on analogous sulfur substitution reactions
Research Discoveries and Notes
The synthetic route via 2,2-dichloromethyl-1,3-dioxolane and malonate esters offers a mild, scalable, and cost-effective method with commercially available starting materials.
The introduction of the propylthio group requires careful control of reaction conditions to avoid ring opening or side reactions, as sulfur nucleophiles can be reactive.
Alternative methods involving direct thiolation of cyclobutane derivatives or use of protected thiol intermediates are under investigation to improve yields and selectivity.
No direct preparation method exclusively for this compound was found in publicly available patents or literature, but the described methods provide a strong foundation for its synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate biochemical pathways related to its functional groups, such as oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the propylthio group.
3-Methylcyclobutanecarboxylic acid: Lacks the propylthio group but has a similar cyclobutane structure.
1-(Propylthio)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group.
Biological Activity
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound's structural characteristics suggest various mechanisms of action, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, case studies, and relevant research findings.
Structural Overview
The compound this compound features a cyclobutane ring substituted with a propylthio group and a carboxylic acid functional group. This unique structure may influence its biological interactions, particularly with enzymes and receptors.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The presence of the carboxylic acid group suggests potential interactions with various enzymes, possibly acting as an inhibitor or modulator.
- Receptor Binding: The structural features may allow for binding to specific biological receptors, influencing signal transduction pathways.
Pharmacological Properties
The pharmacological properties of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Lipophilicity | Moderate lipophilicity, which may enhance membrane permeability. |
| Solubility | Soluble in organic solvents; limited aqueous solubility may affect bioavailability. |
| Stability | Stable under physiological conditions; however, further studies are needed to assess metabolic stability. |
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
Cytotoxic Effects
In another study focusing on cytotoxicity, the compound was tested on multiple cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism was attributed to the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-Methylcyclobutane-1-carboxylic acid | Moderate antibacterial activity |
| Propylthio-cyclopentane carboxylic acid | Enhanced cytotoxic effects against cancer cells |
| Cyclobutylcarboxylic acid | Limited antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 3-methyl-1-(propylthio)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of cyclobutane-carboxylic acid derivatives typically involves cyclization or functional group substitution. For 3-methyl-1-(propylthio) derivatives, key methods include:
- Nucleophilic substitution : Reacting a cyclobutane precursor (e.g., 3-methylcyclobutane-1-carboxylic acid halide) with propylthiol under basic conditions .
- Thioether formation : Using Mitsunobu reactions to introduce the propylthio group onto a pre-formed cyclobutane backbone .
Q. Critical Parameters :
- Temperature : Excess heat may lead to ring-opening side reactions (common in strained cyclobutane systems) .
- Reaction time : Prolonged stirring (>24 hours) can improve thioether bond formation but risks decomposition .
Q. Example Optimization Table :
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | 62 | 95 | 0°C, 12h | |
| Mitsunobu reaction | 78 | 98 | RT, 24h |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- NMR : H and C NMR to confirm cyclobutane ring integrity and propylthio group placement. For example, the methyl group at C3 appears as a singlet (~1.2 ppm), while the propylthio group shows distinct splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺: 217.12 g/mol) .
- DFT calculations : Predict electronic effects of the propylthio group on carboxylic acid reactivity .
Data Interpretation Tip : Compare experimental NMR shifts with PubChem data for analogous cyclobutane-carboxylic acids (e.g., 3-trifluoromethyl derivatives) to identify substituent effects .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
Q. Stability Profile :
| Condition | Degradation (%) | Timeframe | Mitigation Strategy |
|---|---|---|---|
| Ambient light, 25°C | 15 | 30 days | Amber glass vials |
| Humidity (70% RH) | 40 | 14 days | Desiccant packs |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Re-test the compound in standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., sulfoxide derivatives) that may interfere with bioactivity .
Case Study : A 2025 study found conflicting IC₅₀ values (10 µM vs. 25 µM) for a related cyclobutane-carboxylic acid. Resolution involved purifying the compound via preparative HPLC and re-evaluating under controlled O₂ levels .
Q. What strategies are recommended for studying the compound's mechanism of action in biological systems?
Methodological Answer:
- Isotopic labeling : Introduce C at the carboxylic acid group to track metabolic fate via NMR .
- Molecular docking : Use crystal structures of target proteins (e.g., cyclooxygenase-2) to model interactions with the propylthio group .
- Knockout models : Validate target engagement using CRISPR-edited cell lines lacking the putative receptor .
Key Finding : The propylthio group enhances membrane permeability compared to hydroxyl or methyl analogs, as shown in Caco-2 cell assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Analog synthesis : Replace the propylthio group with ethylthio, butylthio, or aromatic thioethers .
- Activity cliffs : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify critical substituent features .
Q. SAR Table :
| Derivative | Target Affinity (nM) | Solubility (µg/mL) |
|---|---|---|
| Propylthio (parent) | 150 | 12 |
| Ethylthio | 320 | 18 |
| Phenylthio | 85 | 8 |
Q. What analytical methods are suitable for detecting degradation products during long-term stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40°C), light (UV), and oxidative (H₂O₂) conditions .
- LC-MS/MS : Monitor for sulfoxide formation (m/z shift +16) or cyclobutane ring-opening products .
Degradation Pathway :Parent → Sulfoxide → Carboxylic acid dimer (via radical intermediates)
Q. Note for Researchers :
- Data Sources : Prioritize peer-reviewed journals, PubChem, and CAS Common Chemistry for reliable physicochemical data .
- Ethical Compliance : Adhere to safety protocols in (e.g., GHS classification) for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
